N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide
Description
N-(1H-1,3-Benzodiazol-2-yl)-2-bromopyridine-4-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via an amide bond to a 2-bromopyridine moiety. Its molecular formula is C₁₂H₈BrN₅O (molecular weight: ~317.9 g/mol).
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-bromopyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O/c14-11-7-8(5-6-15-11)12(19)18-13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALDZYMCUCUNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide typically involves the reaction of 2-bromopyridine-4-carboxylic acid with 1H-1,3-benzodiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The carboxamide group can engage in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Oxidized or reduced forms of the benzimidazole moiety.
Scientific Research Applications
Chemistry: N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential pharmacophore for the development of new drugs. Its structural features are conducive to binding with biological targets, making it a candidate for further investigation in drug discovery .
Industry: In material science, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials .
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against derivatives reported in recent studies. Key comparisons include:
Core Heterocyclic Modifications
- Piperidine vs. Pyridine Backbone: Compound 44 (C₁₉H₁₇Br₂N₃O₂): Features a piperidine ring fused to a 4-bromo-2-oxobenzimidazolone core, with a 4-bromophenyl carboxamide substituent. Compound 32 (C₁₉H₂₄BrN₃O₂): Incorporates a cyclohexyl carboxamide group instead of bromophenyl, reducing steric bulk and altering hydrophobicity. This modification highlights the role of substituent polarity in selectivity .
Substituent Effects
- Bromine Placement :
- The target compound’s bromine at pyridine-C2 may enhance halogen bonding with enzymatic targets, similar to the dual bromine atoms in Compound 44, which reportedly improve inhibitory potency against 8-oxo-Guanine DNA Glycosylase (OGG1) .
- Oxo-Group Influence : Compounds 44 and 32 include a 2-oxo group on the benzimidazolone ring, which introduces hydrogen-bonding capabilities absent in the target compound. This feature is critical for stabilizing enzyme interactions in OGG1 inhibitors .
Structural and Functional Data Table
Key Research Findings and Implications
- Bromine’s Role : Bromine atoms in both the target compound and analogs enhance hydrophobic and halogen-bonding interactions, critical for enzyme inhibition .
- Carboxamide Linkage: The amide bond in all compounds serves as a hydrogen-bond donor/acceptor, a universal feature in OGG1 inhibitors .
- Backbone Flexibility : Piperidine derivatives (e.g., Compounds 44, 32) exhibit tunable flexibility, whereas the pyridine-based target compound may favor rigid, planar binding modes.
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C12H9BrN4O |
| Molecular Weight | 289.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 28979520 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study focused on derivatives of benzodiazole demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported, showcasing the effectiveness of these compounds against specific cancer types.
Table 1: IC50 Values of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Benzodiazole Derivative A | 45.69 | HeLa |
| Benzodiazole Derivative B | 45.81 | MCF7 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes related to cancer progression and fibrosis. For example, it may inhibit collagen synthesis in hepatic stellate cells, which are crucial in liver fibrosis development. This was evidenced by ELISA assays measuring collagen type I alpha 1 (COL1A1) protein expression in cell cultures treated with the compound.
Study 1: Anti-fibrotic Activity
A notable study investigated the anti-fibrotic properties of related compounds. The findings indicated that treatment with N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine derivatives resulted in a marked reduction in COL1A1 expression levels in vitro.
Figure 1: Reduction of COL1A1 Expression
COL1A1 Expression
Study 2: In Vivo Efficacy
In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. The results showed that administration led to significant improvements in liver function markers and reduced fibrosis compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
